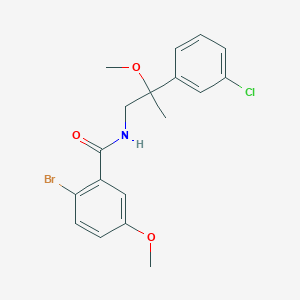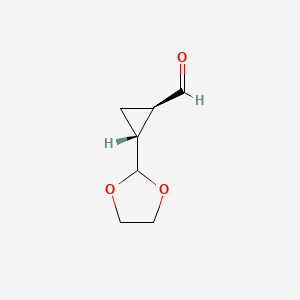
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(1-phenylethyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of compounds similar to 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(1-phenylethyl)piperidine-3-carboxamide typically involves multistep chemical reactions, starting from basic heterocyclic scaffolds and incorporating various functional groups through reactions like N-alkylation, amide formation, and cyclization. For example, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves starting from pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate, showing a multi-step process yielding complex heterocyclic systems (Wang et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds related to 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(1-phenylethyl)piperidine-3-carboxamide is often elucidated using techniques such as NMR, IR spectroscopy, and X-ray crystallography. These methods provide insights into the arrangement of atoms and the stereochemistry of the molecules, essential for understanding their biological activity and properties. For instance, studies have detailed the conformational analysis and stereochemical considerations of similar compounds, underscoring the role of specific functional groups in determining molecular geometry and potential interaction sites (Shim et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving compounds like 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(1-phenylethyl)piperidine-3-carboxamide typically explore their reactivity towards various reagents, highlighting their potential for functional group transformations, such as N-alkylation or cyclization reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to introduce specific properties. For example, the synthesis of pyridazine derivatives involves reactions with different reagents to yield novel compounds with varied biological activities (El-Mariah et al., 2006).
Physical Properties Analysis
The physical properties of compounds structurally related to 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(1-phenylethyl)piperidine-3-carboxamide, such as solubility, melting point, and crystalline form, are determined through experimental studies. These properties are essential for understanding the compound's stability, formulation potential, and suitability for various applications. Physical properties also influence the compound's pharmacokinetics and distribution profiles in biological systems.
Chemical Properties Analysis
Chemical properties, including reactivity, stability under various conditions, and interaction with biological targets, are critical for determining the compound's potential as a therapeutic agent or a chemical tool. Studies often focus on the compound's acidity, basicity, and reactivity towards nucleophiles or electrophiles. For instance, the reactivity of pyrazole derivatives towards different reagents provides insights into their chemical versatility and potential applications in synthesizing biologically active molecules (Youssef et al., 2005).
科学的研究の応用
Synthesis and Derivative Formation
Research has demonstrated various methods for synthesizing pyrazole, pyridine, and piperidine derivatives, highlighting the versatility of these heterocyclic frameworks in medicinal chemistry. For example, the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols and other novel fused heterobicycles has been explored, showcasing the compound's role in the development of new chemical entities with potential biological activities (Karthikeyan, Vijayakumar, & Sarveswari, 2014). Similarly, the functionalization reactions of pyrazole carboxylic acids and acid chlorides with diamines have been studied, leading to a range of products with diverse structural features (Yıldırım, Kandemirli, & Demir, 2005).
Antimicrobial and Antioxidant Activities
Compounds derived from pyridine and piperidine scaffolds have been subjected to in vitro screening for antimicrobial and antioxidant activities. For instance, triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been evaluated for their potential as antimicrobial agents, revealing moderate to good binding energies and antimicrobial activities (Flefel et al., 2018).
Antitubercular Activity
The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have shown promising results in the fight against tuberculosis, with some compounds exhibiting significant activity against drug-sensitive and resistant Mycobacterium tuberculosis strains (Lv et al., 2017).
Anticancer and Anti-5-Lipoxygenase Agents
Pyrazolopyrimidines derivatives have been explored for their anticancer and anti-5-lipoxygenase activities, demonstrating the potential therapeutic applications of these compounds in treating cancer and inflammatory diseases (Rahmouni et al., 2016).
特性
IUPAC Name |
N-(1-phenylethyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-16(17-7-3-2-4-8-17)23-21(28)18-9-5-13-26(15-18)19-10-11-20(25-24-19)27-14-6-12-22-27/h2-4,6-8,10-12,14,16,18H,5,9,13,15H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJOYZOGGXECFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(1-phenylethyl)piperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2497353.png)
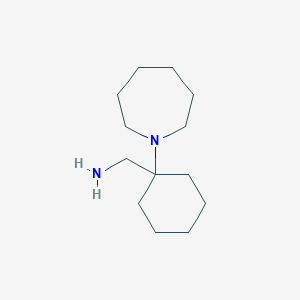
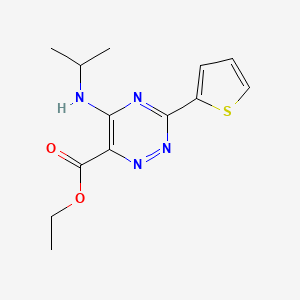

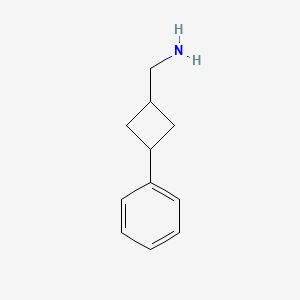
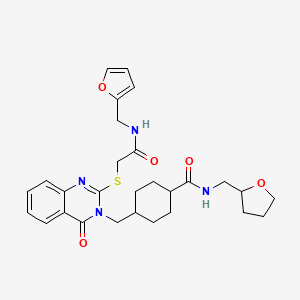


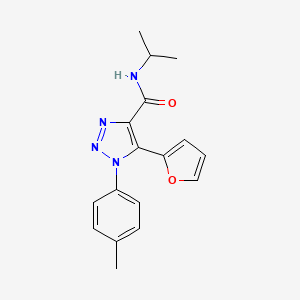
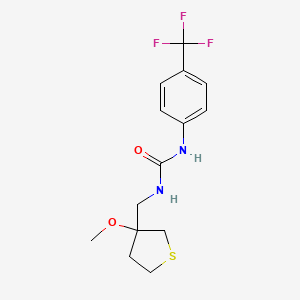
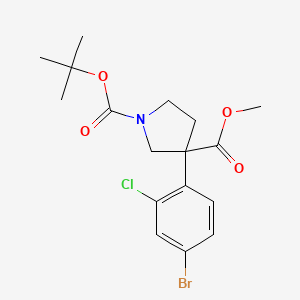
![N-(4-{[(2,4-dichlorobenzyl)oxy]ethanimidoyl}phenyl)-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2497370.png)
